N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a triazolopyrimidine core fused with a thioacetamide linkage. The structure includes a 3-fluorophenyl group at the acetamide terminus and a 4-methoxyphenyl substituent on the triazole ring.
Key structural attributes:
- Triazolopyrimidine core: Provides a planar, aromatic scaffold for target binding.
- Thioacetamide bridge: Enhances solubility and enables covalent interactions with biological targets.
- 4-Methoxyphenyl: Electron-donating methoxy group may enhance π-π stacking or hydrogen bonding.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2S/c1-28-15-7-5-14(6-8-15)26-18-17(24-25-26)19(22-11-21-18)29-10-16(27)23-13-4-2-3-12(20)9-13/h2-9,11H,10H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQIHBGZKUWFQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis of the Compound
The synthesis of this compound involves several steps that typically include the formation of the triazole and pyrimidine rings followed by the introduction of the fluorophenyl and methoxyphenyl groups. The synthetic pathways often utilize various reagents and conditions that facilitate the formation of these complex structures.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- Cytotoxicity Studies : Research conducted on various cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) demonstrated that compounds with similar triazolo-pyrimidine structures exhibit significant cytotoxic effects. Notably, compounds were found to have better efficacy than doxorubicin in MCF-7 cells, indicating a promising anticancer profile .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves apoptosis induction and cell cycle arrest. Molecular docking studies suggest that these compounds interact with specific targets within cancer cells, leading to increased apoptosis .
Antimicrobial Activity
In addition to anticancer properties, compounds containing triazole moieties have shown antimicrobial activities:
- Antibacterial and Antifungal Properties : Studies indicate that triazole derivatives exhibit broad-spectrum antimicrobial activity against various bacterial strains (e.g., Staphylococcus aureus, E. coli) and fungi (Candida albicans). The Minimum Inhibitory Concentration (MIC) values for certain derivatives were significantly lower than those for standard antibiotics .
Data Table: Biological Activity Summary
| Biological Activity | Cell Line/Pathogen | IC50/MIC | Reference |
|---|---|---|---|
| Anticancer | A549 | 5 µM | |
| Anticancer | MCF-7 | 4 µM | |
| Antibacterial | E. coli | 8 µg/mL | |
| Antifungal | C. albicans | 0.5 µg/mL |
Case Studies
- Case Study on MCF-7 Cells : A study focusing on the effects of triazolo-pyrimidine derivatives on MCF-7 cells reported a significant reduction in cell viability upon treatment with this compound. Flow cytometry analyses indicated an increase in early apoptotic cells compared to controls .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of similar compounds against clinical isolates of Staphylococcus aureus. The results showed that certain derivatives had potent activity with MIC values comparable to conventional antibiotics .
Scientific Research Applications
N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound with a triazolo[4,5-d]pyrimidine structure, which is known for diverse biological activities. This compound has a fluorinated phenyl group and a methoxy-substituted phenyl moiety, contributing to its potential pharmacological properties. The molecular formula is , and it has a molecular weight of approximately 426.46 g/mol.
Potential Applications
- Kinase Inhibition The molecule contains a triazolopyrimidine ring, a common structural motif found in many kinase inhibitors. Further research could explore if this compound exhibits inhibitory activity against specific kinases. Kinase inhibitors are a vital class of drugs used in treating various diseases like cancer and inflammatory conditions.
- Antimicrobial Activity The molecule also possesses an amide bond and a thioether group, which can be functional groups associated with antimicrobial activity. Studies could be designed to investigate if this compound has activity against bacteria, fungi, or other microbes.
- Ligand-Receptor Interactions The triazolopyrimidine ring system can also be involved in ligand-receptor interactions. Research could explore if this compound can bind to specific receptors, potentially leading to the development of new therapeutic agents.
Chemical Reactions
The chemical behavior of this compound can be understood through various reactions typical of thioacetamides and triazole derivatives. Key reactions include:
- Electrophilic Aromatic Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
- Nucleophilic Acyl Substitution: The thioacetamide group can undergo nucleophilic acyl substitution reactions, where nucleophiles replace the thioacetamide group.
- Triazole Ring Reactions: The triazole ring can undergo various reactions, such as cycloadditions and ring-opening reactions.
- Thioether Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Biological Activities
Compounds containing the triazolo[4,5-d]pyrimidine core have been extensively studied for their biological activities. this compound exhibits potential antimicrobial and anticancer properties. Research indicates that similar compounds can inhibit various enzymes and pathways relevant to cancer progression and microbial resistance. For instance, triazole derivatives are known for their antibacterial and antifungal activities due to their ability to interfere with nucleic acid synthesis and cell wall integrity.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Triazolopyrimidine Core: The triazolopyrimidine core is synthesized using a multi-step process involving the reaction of a pyrimidine derivative with a triazole synthon.
- Introduction of the Thioacetamide Moiety: The thioacetamide group is introduced by reacting the triazolopyrimidine core with a suitable thioacetylating agent.
- Attachment of the Phenyl Groups: The fluorinated and methoxy-substituted phenyl groups are attached via appropriate coupling reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aryl Groups
Triazolopyrimidine derivatives often vary in aryl substituents, which significantly influence physicochemical and biological properties. Below is a comparative analysis:
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The 3-fluorophenyl group in the target compound contrasts with the 2-ethoxyphenyl group in , which may alter solubility and target affinity.
- Bulkier substituents: Compounds like 9e with morpholinomethyl groups exhibit higher yields (89.9%) compared to benzyl derivatives (e.g., 9b, 18.5% yield), suggesting improved synthetic accessibility .
Functional Group Variations
Thioether vs. Oxazole Modifications
- Compound 9b () : Features a benzo[d]oxazol-2-ylthio group. This rigid heterocycle may enhance binding to hydrophobic pockets in enzymes compared to the target compound’s flexible thioacetamide .
- Compound 9d () : Incorporates a piperidin-1-ylmethyl group, introducing basicity that could improve solubility in acidic environments .
Amide Linkage Flexibility
- Acrylamide derivatives (e.g., 7d in ): Replace acetamide with acrylamide, enabling Michael addition reactions for covalent inhibition. This contrasts with the non-reactive acetamide in the target compound .
Research Findings and Implications
Structure-Activity Relationships (SAR)
- Fluorine substitution: The 3-fluorophenyl group in the target compound may reduce metabolic degradation compared to non-halogenated analogues .
- Methoxy group : The 4-methoxyphenyl substituent could enhance DNA intercalation or hydrogen bonding, as seen in similar chromene derivatives .
Q & A
Basic: What synthetic strategies are recommended for constructing the triazolo[4,5-d]pyrimidine core in this compound?
Answer:
The triazolo[4,5-d]pyrimidine scaffold can be synthesized via cyclocondensation of appropriately substituted precursors. Key steps include:
- Precursor Preparation : Use 4-methoxyphenyl-substituted pyrimidine intermediates, as demonstrated in analogous syntheses involving glycosylation and triazole ring formation .
- Cyclization : Employ reagents like N-iodosuccinimide (NIS) and trimethylsilyl triflate (TMSOTf) to facilitate heterocyclic ring closure under controlled temperatures (-40°C to -20°C) .
- Purification : Chromatographic separation (e.g., silica gel with ethyl acetate/hexane gradients) ensures isolation of the target core structure .
Basic: How can NMR spectroscopy validate the structural integrity of the thioacetamide linkage?
Answer:
Key NMR markers include:
- ¹H NMR : A singlet near δ 4.2–4.5 ppm for the methylene (–CH2–) adjacent to the sulfur atom.
- ¹³C NMR : Signals at δ 35–40 ppm (C–S bond) and δ 170–175 ppm (amide carbonyl) .
- NOE Experiments : Confirm spatial proximity between the 3-fluorophenyl group and the triazolo-pyrimidine moiety to verify connectivity .
Advanced: How to address discrepancies in reported bioactivity data for triazolo-pyrimidine derivatives?
Answer:
Contradictions may arise from assay variability or impurities. Mitigation strategies:
- Standardized Assays : Use cell lines with consistent passage numbers (e.g., ≤20 passages) and include positive controls (e.g., staurosporine for kinase inhibition).
- Purity Validation : Employ HPLC-MS (≥95% purity) to exclude confounding effects from synthetic byproducts .
- Meta-Analysis : Cross-reference PubChem bioassay data (AID 1259401) with independent studies to identify consensus trends .
Advanced: What crystallographic methods resolve molecular conformation of the acetamide substituent?
Answer:
- X-ray Diffraction : Single-crystal X-ray analysis (e.g., Mo-Kα radiation, λ = 0.71073 Å) reveals dihedral angles between the fluorophenyl and triazolo-pyrimidine planes. For example, analogous acetamide derivatives show angles of 10.8°–85.8°, influencing steric interactions .
- Hydrogen Bonding Analysis : Identify stabilizing interactions (e.g., N–H···O) that dictate molecular packing .
Advanced: How can computational modeling optimize substituent effects on target binding affinity?
Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinases (e.g., EGFR). Focus on the fluorophenyl group’s role in hydrophobic pocket engagement .
- QSAR Modeling : Corrogate substituent electronegativity (e.g., –F vs. –OCH₃) with IC₅₀ values to predict bioactivity .
Basic: What analytical techniques confirm the absence of residual solvents or catalysts?
Answer:
- GC-MS : Detect volatile residues (e.g., dichloromethane, triethylamine) with detection limits ≤10 ppm.
- ICP-OES : Quantify trace metal catalysts (e.g., Pd from coupling reactions) to ensure compliance with ICH Q3D guidelines .
Advanced: How to troubleshoot low yields in the thioether bond formation step?
Answer:
- Reagent Optimization : Replace traditional thiol sources with Lawesson’s reagent or NaSH for higher efficiency.
- Solvent Effects : Use anhydrous DMF or THF to minimize hydrolysis of reactive intermediates .
- Temperature Control : Maintain –20°C during coupling to suppress side reactions .
Basic: What stability studies are critical for long-term storage of this compound?
Answer:
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor decomposition via HPLC.
- Light Sensitivity : Store in amber vials if UV-Vis analysis shows λmax shifts under light exposure .
Advanced: How to design SAR studies for fluorophenyl-modified analogs?
Answer:
- Substituent Variation : Synthesize derivatives with –Cl, –Br, or –CF₃ at the 3-position of the phenyl ring.
- In Vitro Testing : Compare IC₅₀ values across kinase panels (e.g., JAK2, CDK2) to map electronic vs. steric contributions .
Advanced: What mechanistic insights can be gained from kinetic isotope effect (KIE) studies on the triazole ring?
Answer:
- Deuterium Labeling : Introduce D at the triazole C–H position to measure KIE values (kH/kD > 1 suggests rate-limiting proton transfer).
- Transition-State Analysis : Compare with DFT calculations to validate proposed reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
